Dioleoyl phthalate
Description
"Dioleoyl phthalate" would theoretically refer to a phthalate ester with two oleoyl (C18:1) chains. For clarity, this article will focus on structurally similar high molecular weight (HMW) phthalates such as di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), which are widely studied and regulated.
Properties
CAS No. |
10578-33-3 |
|---|---|
Molecular Formula |
C44H70O6 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
bis[(Z)-octadec-9-enyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C44H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,33-34,37-38H,3-16,21-32,35-36,39-40H2,1-2H3/b19-17-,20-18- |
InChI Key |
QQPNYVCOOUFXOA-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC |
Other CAS No. |
10578-33-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following phthalates are compared based on their physicochemical properties, applications, regulatory status, and health impacts, as derived from the evidence provided.
Di(2-ethylhexyl) Phthalate (DEHP)
- Structure: Branched C8 alkyl chains.
- Molecular Weight: 390.56 g/mol .
- Applications: Primary plasticizer for PVC in medical devices, flooring, and food packaging .
- Regulatory Status: Restricted in the EU (REACH Annex XIV) and U.S. (CPSC) due to reproductive toxicity .
- Health Impacts:
Diisononyl Phthalate (DINP)
- Structure: C9 branched alkyl chains.
- Molecular Weight: ~418.6 g/mol (varies with isomer composition).
- Applications: DEHP substitute in PVC toys, automotive parts, and construction materials .
- Regulatory Status: Less restricted than DEHP but under scrutiny in the EU (ECHA) .
- Health Impacts:
Diisodecyl Phthalate (DIDP)
- Structure: C10 branched alkyl chains.
- Molecular Weight: ~446.7 g/mol.
- Applications: High-temperature PVC applications (e.g., cables, coatings) .
- Health Impacts: Limited human data; animal studies suggest hepatotoxicity .
Dibutyl Phthalate (DBP)
- Structure: Linear C4 alkyl chains.
- Molecular Weight: 278.35 g/mol.
- Applications: Low molecular weight (LMW) phthalate used in cosmetics, adhesives, and coatings .
- Regulatory Status: Restricted in cosmetics (EU, U.S.) due to reproductive toxicity .
- Health Impacts: Metabolites (MnBP, MiBP) correlate with hyperlipidemia and developmental defects .
Butyl Benzyl Phthalate (BBP)
- Structure: Mixed benzyl and butyl esters.
- Molecular Weight: 312.36 g/mol.
- Applications: Vinyl foams, flooring, and food contact materials .
- Regulatory Status: Restricted under RoHS and REACH .
- Health Impacts: Metabolite MBzP linked to oxidative stress and metabolic disorders .
Data Tables
Table 1: Physicochemical Properties
Table 2: Regulatory Limits
| Phthalate | EU REACH (Annex XIV) | U.S. CPSC (Toys) | RoHS Directive |
|---|---|---|---|
| DEHP | Restricted (0.1%) | Banned | Restricted |
| DINP | Under review | Not banned | Not restricted |
| DIDP | No restriction | No restriction | Not restricted |
| DBP | Restricted (0.1%) | Banned | Restricted |
| BBP | Restricted (0.1%) | Banned | Restricted |
Key Research Findings
- DEHP Replacement: DEHP is increasingly replaced by DINP and non-phthalate alternatives like DINCH, though biomonitoring shows DINP metabolites (MCOP, MCNP) are rising in human urine .
- Sex-Specific Toxicity: DEHP oxidative metabolites (ΣDEHPox) show stronger associations with diabetes in males than females .
- Environmental Persistence: HMW phthalates (DEHP, DINP) bioaccumulate in aquatic systems due to low water solubility and high log Kow .
Q & A
Q. What are the standard analytical methodologies for detecting and quantifying dioleoyl phthalate in biological and environmental matrices?
this compound (DOP) is commonly analyzed using liquid-liquid extraction (LLE) followed by high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC–MS) . For biological samples like urine, LLE with organic solvents (e.g., hexane or ethyl acetate) is recommended to isolate phthalates, followed by HPLC with UV detection for quantification . Environmental samples (e.g., polymers) often require thermal desorption GC–MS , which avoids solvent-intensive extraction steps and reduces analyst variability . Ensure calibration with certified reference materials (e.g., NIST standards) to validate detection limits .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
Experimental designs should include accelerated aging studies under controlled temperature, humidity, and UV exposure. Use Fourier-transform infrared spectroscopy (FTIR) to monitor degradation products and evolved gas analysis (EGA) paired with GC–MS to identify volatile byproducts . Include negative controls (e.g., phthalate-free polymers) and replicate samples to account for matrix interference. Statistical tools like ANOVA can determine significance across experimental conditions .
Q. What are the best practices for minimizing cross-contamination during this compound extraction and analysis?
Use glassware pre-rinsed with acetone or hexane and avoid plastic labware. Implement blank samples in every batch to detect background contamination. For polymeric substrates, employ solvent-free thermal desorption to reduce interference from co-extracted additives . Document all materials (e.g., coatings, adhesives) used in lab equipment to trace potential contamination sources .
Advanced Research Questions
Q. How can conflicting data on this compound’s endocrine-disrupting effects be reconciled in cumulative risk assessments?
Address contradictions by conducting dose-response meta-analyses of in vitro and in vivo studies, prioritizing peer-reviewed data from standardized assays (e.g., OECD guidelines). Use toxicokinetic modeling to account for metabolic variations across species and exposure routes. Integrate NHANES-like epidemiological datasets with biomarker data (e.g., urinary metabolites) to refine risk estimates . Transparently report uncertainties, such as extrapolation from high-dose animal studies to human low-dose exposure .
Q. What methodological strategies are effective for isolating this compound’s effects in complex mixtures of endocrine-disrupting chemicals (EDCs)?
Employ fractional factorial design to disentangle mixture effects. Pair high-resolution mass spectrometry (HRMS) with bioassays (e.g., ERα transcriptional activation assays) to attribute specific toxicological endpoints to DOP. For in silico analysis, use QSAR models to predict DOP’s binding affinity to nuclear receptors relative to co-occurring EDCs . Validate findings using knockout animal models to isolate mechanistic pathways .
Q. How can researchers optimize analytical workflows for this compound in large-scale biomonitoring studies?
Adopt automated solid-phase microextraction (SPME) coupled with GC–MS to increase throughput. Validate methods using certified reference materials (e.g., dibutyl phthalate CRM) and participate in interlaboratory comparisons to ensure reproducibility . For data management, use SAS or R scripts to automate peak integration and correct for batch effects . Prioritize biobanked samples with long-term stability data to minimize pre-analytical variability .
Methodological Challenges and Solutions
Q. What are the limitations of traditional solvent-based extraction for this compound analysis, and what alternatives exist?
Traditional methods (e.g., Soxhlet extraction) are time-consuming and prone to analyte loss during solvent evaporation. Microwave-assisted extraction (MAE) reduces processing time and improves recovery rates for hydrophobic phthalates like DOP. For real-time analysis, pyrolysis-GC–MS provides rapid screening without sample preparation but requires calibration against solvent-extracted standards .
Q. How should researchers address variability in this compound quantification across heterogeneous sample types?
Apply matrix-matched calibration curves to correct for signal suppression/enhancement. For heterogeneous environmental samples (e.g., soil vs. water), use isotope dilution mass spectrometry (IDMS) with deuterated DOP analogs as internal standards . Report relative standard deviations (RSDs) across triplicates and validate with spike-recovery experiments (85–115% acceptable range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
